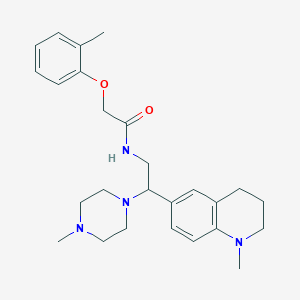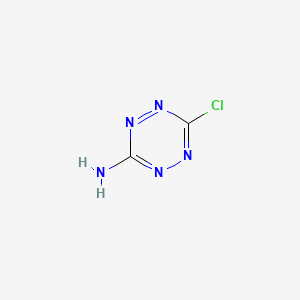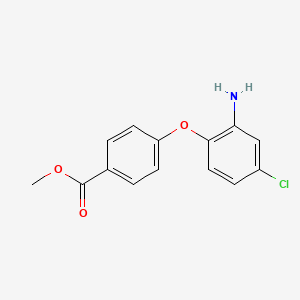![molecular formula C23H27FN2O3 B2374418 2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921526-60-5](/img/structure/B2374418.png)
2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide is a useful research compound. Its molecular formula is C23H27FN2O3 and its molecular weight is 398.478. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Compound Synthesis and Anti-inflammatory Activity
Research led by Sunder and Maleraju (2013) involved synthesizing derivatives related to the chemical structure of interest, focusing on compounds with potential anti-inflammatory activity. They synthesized eight derivatives and tested them for anti-inflammatory efficacy, with some showing significant activity. This study opens up possibilities for developing new anti-inflammatory drugs based on this chemical structure (Sunder & Maleraju, 2013).
Potential Antipsychotic Agents
Wise et al. (1987) described the synthesis and pharmacological evaluation of compounds related to the chemical structure , identifying potential antipsychotic agents. They found that certain synthesized compounds did not interact with dopamine receptors like traditional antipsychotics, indicating a novel mechanism of action. This research suggests the potential for developing new antipsychotic medications with fewer side effects (Wise et al., 1987).
Radiosynthesis for PET Imaging
Dollé et al. (2008) focused on synthesizing a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds designed with a fluorine atom for labeling with fluorine-18. These compounds, aimed for use in positron emission tomography (PET) imaging, could help in the diagnosis and study of various neurological conditions. The research demonstrates the compound's utility in developing diagnostic tools for medical imaging (Dollé et al., 2008).
Antitumor Activity Evaluation
Yurttaş, Tay, and Demirayak (2015) investigated new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for potential antitumor activity. They synthesized 25 new derivatives and evaluated their efficacy against various human tumor cell lines. Their findings highlight the potential for using such compounds in developing new anticancer therapies (Yurttaş, Tay, & Demirayak, 2015).
Polymorphism Study in Pharmaceuticals
Maccaroni et al. (2008) conducted a detailed study on Linezolid, a compound structurally related to the one , exploring its polymorphic forms. Their research provides valuable insights into the polymorphism of pharmaceutical compounds, which is crucial for understanding their stability, solubility, and bioavailability. This type of research is fundamental for pharmaceutical development and quality control (Maccaroni et al., 2008).
Propiedades
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3/c1-15(2)13-26-19-10-9-18(12-20(19)29-14-23(3,4)22(26)28)25-21(27)11-16-5-7-17(24)8-6-16/h5-10,12,15H,11,13-14H2,1-4H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXQXVRSZWOLJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2374335.png)
![ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2374339.png)
![1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2374340.png)


![N-cyclohexyl-4-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide](/img/structure/B2374344.png)
![[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2374345.png)

![N-[2-[3-(Aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxy-benzamide](/img/structure/B2374347.png)

![N-[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2374352.png)

![N-(2,3-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2374354.png)
